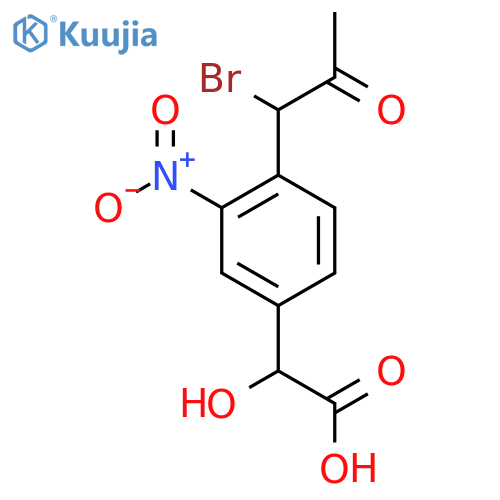Cas no 1806496-05-8 (4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid)

1806496-05-8 structure
商品名:4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid
CAS番号:1806496-05-8
MF:C11H10BrNO6
メガワット:332.104202747345
CID:4939917
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid
-
- インチ: 1S/C11H10BrNO6/c1-5(14)9(12)7-3-2-6(10(15)11(16)17)4-8(7)13(18)19/h2-4,9-10,15H,1H3,(H,16,17)
- InChIKey: VVLXKIZOMLZBEK-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC(C(C(=O)O)O)=CC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 330.96915 g/mol
- どういたいしつりょう: 330.96915 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 332.10
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 120
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027093-1g |
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid |
1806496-05-8 | 97% | 1g |
1,549.60 USD | 2021-06-17 | |
| Alichem | A015027093-500mg |
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid |
1806496-05-8 | 97% | 500mg |
782.40 USD | 2021-06-17 | |
| Alichem | A015027093-250mg |
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid |
1806496-05-8 | 97% | 250mg |
504.00 USD | 2021-06-17 |
4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
1806496-05-8 (4-(1-Bromo-2-oxopropyl)-3-nitromandelic acid) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
